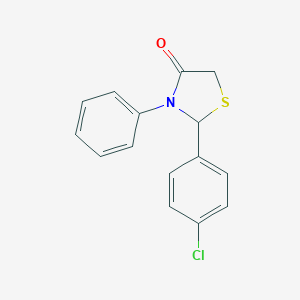

2-(4-Chlorophenyl)-3-phenyl-1,3-thiazolidin-4-one

説明

2-(4-Chlorophenyl)-3-phenyl-1,3-thiazolidin-4-one is a heterocyclic compound that contains a thiazolidine ring, which is a five-membered ring with sulfur and nitrogen atoms. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-3-phenyl-1,3-thiazolidin-4-one typically involves the reaction of 4-chlorobenzaldehyde, aniline, and thioglycolic acid. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid. The mixture is heated for several hours, leading to the formation of the thiazolidine ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process .

化学反応の分析

Types of Reactions

2-(4-Chlorophenyl)-3-phenyl-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and chlorophenyl rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidine derivatives.

Substitution: Various substituted thiazolidinones depending on the reagents used.

科学的研究の応用

Chemical Applications

Building Block in Synthesis:

2-(4-Chlorophenyl)-3-phenyl-1,3-thiazolidin-4-one serves as a critical building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, enabling the creation of novel derivatives with enhanced properties.

Reactivity and Transformations:

The compound can undergo various chemical reactions, including oxidation to form sulfoxides and sulfones, and reduction to yield thiazolidine derivatives. Substitution reactions can also produce various substituted thiazolidinones depending on the reagents used.

Biological Applications

Antimicrobial Activity:

Research has indicated that thiazolidin-4-one derivatives exhibit significant antimicrobial properties. For instance, a study demonstrated that certain derivatives inhibited the proliferation of Toxoplasma gondii more effectively than standard reference drugs . The structure of this compound contributes to this activity, particularly through modifications at the phenyl substituent positions.

Anticancer Potential:

Thiazolidin-4-one derivatives have shown promise as anticancer agents. They are believed to inhibit cancer cell proliferation through various mechanisms, including DNA interaction and modulation of cellular signaling pathways. Recent advances in synthetic strategies have led to the development of compounds with enhanced anticancer activity .

Anti-inflammatory and Antidiabetic Activities:

The compound has also been explored for its anti-inflammatory and antidiabetic properties. Studies suggest that it may act on specific molecular targets involved in inflammation and glucose metabolism, making it a candidate for further drug development in these areas .

Industrial Applications

Pharmaceutical Development:

In the pharmaceutical industry, this compound is utilized in the development of new drugs. Its ability to serve as a scaffold for creating bioactive compounds makes it valuable in medicinal chemistry .

Material Science:

Beyond pharmaceuticals, this compound is also investigated for its potential applications in materials science. Its unique chemical properties may lead to innovative materials with desirable characteristics .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various thiazolidinone derivatives against Toxoplasma gondii. The results showed that modifications at specific positions significantly enhanced their inhibitory concentrations (IC50), indicating that structural variations can lead to improved biological activity .

| Compound | IC50 (µM) |

|---|---|

| Original Compound | 219.93 ± 19.22 |

| Modified Compound A | 129.42 ± 14.14 |

| Modified Compound B | 115.92 ± 21.68 |

Case Study 2: Anticancer Activity

Another research focused on the anticancer properties of thiazolidinone derivatives showed that compounds with specific substitutions exhibited higher potency against cancer cell lines compared to traditional chemotherapeutics .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 48.5 ± 5.0 |

| Compound B | HeLa | 32.7 ± 4.8 |

| Compound C | A549 | 54.9 ± 6.2 |

作用機序

The mechanism of action of 2-(4-Chlorophenyl)-3-phenyl-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes, modulate receptor activity, and interfere with cellular signaling pathways. The exact mechanism may vary depending on the biological activity being studied .

類似化合物との比較

Similar Compounds

- 2-(4-Bromophenyl)-3-phenyl-1,3-thiazolidin-4-one

- 2-(4-Methylphenyl)-3-phenyl-1,3-thiazolidin-4-one

- 2-(4-Fluorophenyl)-3-phenyl-1,3-thiazolidin-4-one

Uniqueness

2-(4-Chlorophenyl)-3-phenyl-1,3-thiazolidin-4-one is unique due to the presence of the 4-chlorophenyl group, which imparts specific electronic and steric properties. These properties can influence its reactivity and biological activity, making it distinct from other similar compounds .

生物活性

2-(4-Chlorophenyl)-3-phenyl-1,3-thiazolidin-4-one is a compound belonging to the thiazolidinone class, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, anti-inflammatory, and antioxidant properties, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound features a thiazolidinone ring with a 4-chlorophenyl group at the 2-position and a phenyl group at the 3-position. This configuration influences its biological activity due to electronic and steric effects.

Biological Activity Overview

The compound has been investigated for various biological activities:

- Antimicrobial Activity : Exhibits significant antimicrobial effects against both Gram-positive and Gram-negative bacteria, as well as antifungal properties.

- Anticancer Activity : Shows potential in inhibiting cancer cell proliferation across various cell lines.

- Anti-inflammatory Effects : Demonstrates efficacy in reducing inflammation markers.

- Antioxidant Properties : Acts as an antioxidant, scavenging free radicals.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. The minimum inhibitory concentration (MIC) values against various pathogens are summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8.74 |

| Escherichia coli | 7.50 |

| Candida albicans | 6.00 |

| Pseudomonas aeruginosa | 10.00 |

This compound has been particularly effective against fungal strains like Aspergillus niger and bacterial strains including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines, notably the MCF-7 breast cancer cell line. The results are presented in Table 2.

| Cell Line | IC50 (µM) | Reference Drug IC50 (Doxorubicin) |

|---|---|---|

| MCF-7 | 1.00 | 0.50 |

| A549 (Lung) | 5.00 | 0.40 |

| HeLa (Cervical) | 3.50 | 0.30 |

The compound demonstrated significant cytotoxicity with an IC50 value of 1 µM against MCF-7 cells, indicating strong potential as an anticancer agent .

Anti-inflammatory Activity

Studies have shown that this thiazolidinone derivative can inhibit pro-inflammatory cytokines, making it a candidate for anti-inflammatory therapies. The mechanism involves modulation of signaling pathways related to inflammation .

Antioxidant Properties

The antioxidant activity of the compound was assessed using various assays, including DPPH and ABTS radical scavenging tests. The results are summarized in Table 3.

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH | 8.90 |

| ABTS | 10.20 |

These findings suggest that the compound effectively scavenges free radicals, contributing to its overall therapeutic potential .

Structure–Activity Relationship (SAR)

The biological activity of thiazolidinone derivatives is often influenced by their structural modifications. Electron-withdrawing groups like chlorine at the para position enhance antimicrobial activity, while electron-donating groups improve anticancer efficacy . The SAR analysis indicates that modifications can significantly alter the pharmacological profile of these compounds.

Case Studies

Several studies have highlighted the efficacy of this compound in clinical settings:

- Anticancer Study : A study demonstrated that this compound significantly inhibited tumor growth in xenograft models of breast cancer.

- Antimicrobial Efficacy : Clinical isolates of Staphylococcus aureus showed reduced resistance when treated with this compound compared to standard antibiotics.

特性

IUPAC Name |

2-(4-chlorophenyl)-3-phenyl-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClNOS/c16-12-8-6-11(7-9-12)15-17(14(18)10-19-15)13-4-2-1-3-5-13/h1-9,15H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUDDFITVCXHJQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(S1)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50369710 | |

| Record name | 2-(4-chlorophenyl)-3-phenyl-1,3-thiazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54397-10-3 | |

| Record name | 2-(4-chlorophenyl)-3-phenyl-1,3-thiazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the structural significance of 2-(4-Chlorophenyl)-3-phenyl-1,3-thiazolidin-4-one?

A1: This compound belongs to the thiazolidin-4-one class, known for its diverse pharmacological activities [, ]. Its structure features a thiazolidinone ring with a 4-chlorophenyl group at the 2-position and a phenyl group at the 3-position. These substituents are believed to play a role in its potential biological activities.

Q2: How do structural modifications on the this compound scaffold influence its 13C NMR chemical shifts?

A2: Research suggests that 13C NMR chemical shifts, particularly at the C-2, C-4, and C-5 positions of the thiazolidinone ring, can be predicted with reasonable accuracy using an empirical additivity equation based on substituent effects []. This equation considers the individual contributions of substituents on the 2-phenyl and N-(3)-phenyl rings to the overall chemical shift. Studies show a correlation between Hammett σ values and substituent chemical shifts at C-2, indicating an influence of electronic effects on the chemical environment of this carbon atom [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。